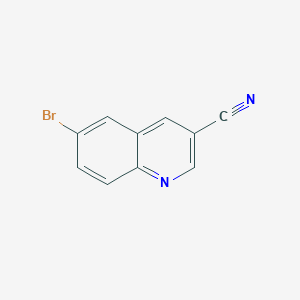6-Bromoquinoline-3-carbonitrile
CAS No.: 1314687-82-5
Cat. No.: VC3305954
Molecular Formula: C10H5BrN2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1314687-82-5 |
|---|---|
| Molecular Formula | C10H5BrN2 |
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | 6-bromoquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H5BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H |
| Standard InChI Key | ZTDLEPVDXZCSPL-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C#N |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Br)C#N |
Introduction
Chemical Identity and Structure
Basic Identification
6-Bromoquinoline-3-carbonitrile (CAS: 1314687-82-5) is a heterocyclic compound with the molecular formula C₁₀H₅BrN₂ and a molecular weight of 233.064 g/mol. Its structure consists of a quinoline core with a bromine atom at position 6 and a nitrile group (-CN) at position 3 . The exact mass of the compound is 231.963608, which is essential for analytical identification through mass spectrometry techniques .
Structural Characteristics
The compound features a planar aromatic ring system with the bromine substituent creating an important site for potential functionalization through various coupling reactions. The nitrile group at position 3 provides a reactive handle for further transformations, making this compound particularly valuable in organic synthesis. The quinoline backbone offers rigidity and multiple sites for potential modification, which explains its utility in medicinal chemistry.
Physical and Chemical Properties
Physical Properties
6-Bromoquinoline-3-carbonitrile exhibits several notable physical properties that influence its handling and applications in research settings. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 6-Bromoquinoline-3-carbonitrile
| Property | Value |
|---|---|
| Density | 1.7±0.1 g/cm³ |
| Boiling Point | 379.7±22.0 °C at 760 mmHg |
| Flash Point | 183.5±22.3 °C |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C |
| Index of Refraction | 1.703 |
| Polar Surface Area (PSA) | 36.68000 |
| LogP | 2.32 |
These physical characteristics indicate that 6-Bromoquinoline-3-carbonitrile is a solid at room temperature with a relatively high boiling point, suggesting significant molecular stability . The LogP value of 2.32 indicates moderate lipophilicity, which has implications for its potential pharmaceutical applications and biological membrane permeability .
Chemical Reactivity
The reactivity of 6-Bromoquinoline-3-carbonitrile is largely determined by its functional groups. The bromine at position 6 provides a site for metal-catalyzed coupling reactions, including Suzuki, Stille, and Sonogashira couplings, making it valuable for the synthesis of more complex molecules. The nitrile group at position 3 can undergo various transformations, including hydrolysis to carboxylic acid, reduction to amine, and conversion to other functional groups such as amides and tetrazoles.
Synthesis Methods
Synthetic Routes
Applications in Research and Development
Building Block in Organic Synthesis
As a versatile intermediate, 6-Bromoquinoline-3-carbonitrile serves as an important building block in organic synthesis. The bromine atom at position 6 enables various cross-coupling reactions, allowing for the attachment of diverse substituents. This versatility makes it valuable in the synthesis of compound libraries for drug discovery programs and other chemical applications.
Comparison with Related Compounds
Structural Analogs
6-Bromoquinoline-3-carbonitrile belongs to a family of halogenated quinoline derivatives. Table 2 compares it with related compounds to highlight structural similarities and differences.
Table 2: Comparison of 6-Bromoquinoline-3-carbonitrile with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 6-Bromoquinoline-3-carbonitrile | C₁₀H₅BrN₂ | 233.064 | Bromine at C-6, nitrile at C-3 |
| 6-Bromoquinoline-3-carboxylic acid | C₁₀H₆BrNO₂ | 252.07 | Carboxylic acid instead of nitrile at C-3 |
| 6-Bromo-2-chloroquinoline-3-carbonitrile | C₁₀H₄BrClN₂ | 267.51 | Additional chlorine at C-2 position |
| 6-Bromo-2,4-dichloroquinoline-3-carbonitrile | C₁₀H₃BrCl₂N₂ | 301.96 | Additional chlorine atoms at C-2 and C-4 |
The structural differences among these compounds significantly influence their reactivity, physical properties, and potential applications in various fields .
Chemical and Physical Property Variations
The substitution pattern in quinoline derivatives has a pronounced effect on their physical and chemical properties. For instance, the replacement of the nitrile group in 6-Bromoquinoline-3-carbonitrile with a carboxylic acid group, as in 6-Bromoquinoline-3-carboxylic acid, alters its solubility profile, hydrogen-bonding capabilities, and chemical reactivity. Similarly, the addition of chlorine atoms in various positions modifies the electron distribution in the aromatic system, affecting the compound's reactivity and potential biological activities.
Analytical Considerations
Identification Methods
The identification and characterization of 6-Bromoquinoline-3-carbonitrile typically employ various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment
-
Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
-
Infrared (IR) Spectroscopy: Particularly useful for identifying the characteristic nitrile group absorption
-
High-Performance Liquid Chromatography (HPLC): For purity determination and separation
-
Elemental Analysis: For confirming the empirical formula
Future Research Directions
Challenges and Opportunities
The development of sustainable and scalable synthesis methods for 6-Bromoquinoline-3-carbonitrile represents both a challenge and an opportunity. Green chemistry approaches that minimize waste and use less hazardous reagents would be particularly valuable. Additionally, there is potential for exploring the unique reactivity of this compound in various transformation reactions to access novel chemical space.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume